molecular formula C32H20N12OV B166809 (Tetraaminophthalocyaninato)oxovanadium(iv) CAS No. 132503-15-2

(Tetraaminophthalocyaninato)oxovanadium(iv)

Katalognummer: B166809
CAS-Nummer: 132503-15-2
Molekulargewicht: 639.5 g/mol
InChI-Schlüssel: HSNAAZQAKYTDSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Tetraaminophthalocyaninato)oxovanadium(iv) is a complex organic compound that contains multiple nitrogen atoms and a vanadium center

Vorbereitungsmethoden

The synthesis of this compound involves multiple steps, including the formation of the core structure and the incorporation of the vanadium center. The synthetic routes typically involve:

    Formation of the Core Structure: This step involves the cyclization of precursor molecules to form the polycyclic framework.

    Incorporation of Vanadium: The vanadium center is introduced through a reaction with a vanadium-containing reagent under specific conditions.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: The vanadium center can undergo oxidation reactions, leading to changes in its oxidation state.

    Reduction: Similarly, the vanadium center can be reduced under appropriate conditions.

    Substitution: The nitrogen atoms in the compound can participate in substitution reactions with various reagents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

    Chemistry: It can be used as a catalyst in various organic reactions due to the presence of the vanadium center.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential as a therapeutic agent is being explored, particularly in the treatment of diseases that involve oxidative stress.

    Industry: The compound’s catalytic properties can be utilized in industrial processes, such as the synthesis of fine chemicals.

Wirkmechanismus

The mechanism by which this compound exerts its effects involves the interaction of the vanadium center with molecular targets. The vanadium center can undergo redox reactions, which can influence various biochemical pathways. The nitrogen atoms in the compound can also interact with biological molecules, further contributing to its effects.

Vergleich Mit ähnlichen Verbindungen

This compound can be compared with other vanadium-containing compounds, such as:

    Vanadyl Sulfate: A simpler vanadium compound used in various applications.

    Vanadium Pentoxide: Another vanadium compound with different properties and applications.

The uniqueness of (Tetraaminophthalocyaninato)oxovanadium(iv) lies in its complex structure and the presence of multiple nitrogen atoms, which provide unique chemical and biological properties.

Biologische Aktivität

(Tetraaminophthalocyaninato)oxovanadium(IV) is a complex that has garnered interest due to its potential biological activities, particularly in the fields of cancer therapy and diabetes management. This article reviews the biological activity of this compound, focusing on its anticancer properties, insulin-mimetic effects, and mechanisms of action.

The compound is characterized by its unique coordination with vanadium in the +4 oxidation state, forming a stable complex with phthalocyanine ligands. The structure of (Tetraaminophthalocyaninato)oxovanadium(IV) allows for various interactions with biological macromolecules, influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxovanadium complexes, including (Tetraaminophthalocyaninato)oxovanadium(IV). The compound has shown promising results in both in vitro and in vivo studies.

  • Cell Cycle Arrest : Research indicates that (Tetraaminophthalocyaninato)oxovanadium(IV) induces cell cycle arrest at the G0/G1 phase. This is mediated through pathways involving cyclins and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through mitochondrial-dependent pathways. This involves the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, and activation of caspases .
  • Inhibition of Metastasis : Studies suggest that oxovanadium complexes can inhibit the metastatic spread of cancer cells by affecting matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation .

Case Studies

  • In Vitro Studies : In a study involving HeLa cells, (Tetraaminophthalocyaninato)oxovanadium(IV) demonstrated significant cytotoxicity, with an IC50 value indicating potent activity against cervical cancer cells .
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth and increased apoptosis markers in tumor tissues compared to control groups .

Insulin-Mimetic Effects

Oxovanadium complexes have been recognized for their insulin-mimetic properties, making them potential candidates for diabetes treatment.

Mechanisms

  • Enhancement of Glucose Uptake : These complexes enhance glucose uptake in muscle and fat tissues, mimicking the action of insulin. They activate insulin signaling pathways, leading to increased glucose transporter translocation to the cell membrane .
  • Improvement of Insulin Sensitivity : Studies have shown that (Tetraaminophthalocyaninato)oxovanadium(IV) improves insulin sensitivity in diabetic animal models, demonstrating its potential as an antidiabetic agent .

Comparative Biological Activity Table

Biological ActivityMechanismReference
Anticancer ActivityInduces apoptosis via ROS generation
Cell Cycle ArrestG0/G1 phase arrest through CDK modulation
Insulin MimeticEnhances glucose uptake and improves sensitivity
Inhibition of MMPsReduces metastasis in cancer models

Eigenschaften

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H20N12.O.V/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;;/h1-12H,33-36H2;;/q-2;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSNAAZQAKYTDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.O=[V+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H20N12OV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

639.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.